molecular formula C16H22O5 B4691164 3-[4-(pentyloxy)phenyl]pentanedioic acid

3-[4-(pentyloxy)phenyl]pentanedioic acid

Cat. No. B4691164
M. Wt: 294.34 g/mol
InChI Key: GSHCNFSSIDANMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(pentyloxy)phenyl]pentanedioic acid, also known as PPDA, is a chemical compound used in scientific research. PPDA is a dicarboxylic acid that is derived from the reaction of 4-pentyloxybenzyl bromide with diethyl malonate. PPDA has been studied for its potential use in treating various diseases and disorders, including cancer, diabetes, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-[4-(pentyloxy)phenyl]pentanedioic acid is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, improve insulin sensitivity, and reduce blood glucose levels. This compound has also been shown to have antioxidant effects, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[4-(pentyloxy)phenyl]pentanedioic acid in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under a wide range of conditions, which makes it easy to handle and store. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on 3-[4-(pentyloxy)phenyl]pentanedioic acid. One area of research is the development of this compound derivatives with improved efficacy and specificity. Another area of research is the investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases and disorders. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

3-[4-(pentyloxy)phenyl]pentanedioic acid has been studied for its potential use in treating various diseases and disorders. One study found that this compound inhibited the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Another study found that this compound had anti-inflammatory effects and could potentially be used to treat inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models.

properties

IUPAC Name

3-(4-pentoxyphenyl)pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-2-3-4-9-21-14-7-5-12(6-8-14)13(10-15(17)18)11-16(19)20/h5-8,13H,2-4,9-11H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHCNFSSIDANMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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